molecular formula C20H22O3 B601988 16-Oxo-ethinylestradiol CAS No. 1350468-76-6

16-Oxo-ethinylestradiol

Cat. No.: B601988
CAS No.: 1350468-76-6
M. Wt: 310.40
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-Oxo-ethinylestradiol is a synthetic derivative of ethinylestradiol, a commonly used estrogen in oral contraceptives. This compound is characterized by the presence of an oxo group at the 16th position of the ethinylestradiol molecule, which significantly alters its chemical and biological properties .

Mechanism of Action

Target of Action

16-Oxo-ethinylestradiol is a derivative of ethinylestradiol, a synthetic estrogen . The primary targets of this compound are estrogen receptors, which are the biological targets of estrogens like estradiol . These receptors are found in various tissues throughout the body, including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain tissues .

Mode of Action

This compound, like ethinylestradiol, acts as an agonist of the estrogen receptors . It binds to these receptors, leading to a decrease in luteinizing hormone and gonadotrophic hormone . This results in a decrease in endometrial vascularization and prevention of ovulation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely similar to those affected by ethinylestradiol. For the aerobic degradation of estrogens, it has been proposed that the degradation pathway begins with 17β-dehydrogenation to render estrone, followed by the oxygenolytic degradation of the aromatic ring A through the previous 4-hydroxylation and the subsequent meta-cleavage reaction .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to those of ethinylestradiol. Ethinylestradiol is primarily metabolized in the liver, mainly by CYP3A4 . It has a bioavailability of 38–48% , and its elimination half-life ranges from 7 to 36 hours . It is excreted in feces (62%) and urine (38%) .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of ethinylestradiol. These effects include breast tenderness and enlargement, headache, fluid retention, and nausea . In men, it can cause breast development, feminization in general, hypogonadism, and sexual dysfunction . Rare but serious side effects include blood clots, liver damage, and cancer of the uterus .

Action Environment

The action of this compound, like that of ethinylestradiol, can be influenced by environmental factors. For instance, the presence of this compound in aquatic environments has been associated with detrimental effects on biota

Biochemical Analysis

Biochemical Properties

16-Oxo-ethinylestradiol, like its parent compound ethinylestradiol, is likely to interact with various enzymes, proteins, and other biomolecules. Ethinylestradiol is known to be metabolized primarily by the liver enzyme CYP3A4 . It is also known to bind to sex hormone-binding globulin (SHBG) and albumin . The interactions of this compound with these and other biomolecules would need to be further investigated.

Cellular Effects

The cellular effects of this compound are not well-studied. Ethinylestradiol is known to have various effects on cells. It can cause breast tenderness and enlargement, headache, fluid retention, and nausea among others .

Molecular Mechanism

Ethinylestradiol is known to act as an agonist of the estrogen receptors, the biological target of estrogens like estradiol . It is more resistant to metabolism, has greatly improved bioavailability when taken by mouth, and shows relatively increased effects in certain parts of the body like the liver and uterus .

Temporal Effects in Laboratory Settings

Studies on ethinylestradiol have shown that it has an elimination half-life of 7-36 hours .

Dosage Effects in Animal Models

Studies on ethinylestradiol have shown that it can suppress inflammation in Daphnia magna, a non-target organism, when exposed to it for 21 days .

Metabolic Pathways

Ethinylestradiol is known to be metabolized primarily by the liver enzyme CYP3A4 . Major human metabolic pathways of ethinylestradiol are hydroxylation via CYP enzymes, glucuronidation or sulfation .

Transport and Distribution

Ethinylestradiol is known to bind to sex hormone-binding globulin (SHBG) and albumin , which could potentially aid in its transport and distribution.

Subcellular Localization

Studies on other enzymes have shown that altering the subcellular localization can result in varying biotransformation rates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Oxo-ethinylestradiol typically involves the oxidation of ethinylestradiol. One common method is the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid, which selectively oxidizes the 16th position to form the oxo group . The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These can include the use of catalytic oxidation processes, where catalysts such as palladium or platinum are used to facilitate the oxidation reaction. The choice of solvent, temperature, and pressure conditions are optimized to maximize production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

16-Oxo-ethinylestradiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, substituted analogs, and more complex estrogenic compounds .

Scientific Research Applications

16-Oxo-ethinylestradiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-Oxo-ethinylestradiol is unique due to the presence of the oxo group at the 16th position, which significantly alters its chemical reactivity and biological activity compared to other estrogens. This modification can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-3-20(23)18(22)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-19(17,20)2/h1,5,7,10,15-17,21,23H,4,6,8-9,11H2,2H3/t15-,16-,17+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJACPGCDLFVQMY-JOMPHRNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(=O)C2(C#C)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)[C@]2(C#C)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159230
Record name 16-Oxo-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350468-76-6
Record name 16-Oxo-ethinylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350468766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Oxo-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16-OXO-ETHINYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTC87NA4WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.